molecular formula C23H20N2O4 B14958336 5-(benzyloxy)-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

5-(benzyloxy)-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B14958336
M. Wt: 388.4 g/mol
InChI Key: MGDWHDMEKYLLHM-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₃H₂₀N₂O₄, molecular weight: 388.42 g/mol) features a pyrazole core substituted with a 2-methoxyphenoxy group at position 4 and a benzyloxy-phenol moiety at position 2. Its synthesis likely involves demethylation or protection/deprotection steps using reagents like BBr₃ or sodium hydride . Applications span medicinal chemistry, particularly as a kinase inhibitor scaffold, given structural similarities to pyrazole-based drugs like celecoxib .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-(Benzyloxy)-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (Target) C₂₃H₂₀N₂O₄ 388.42 Benzyloxy, 2-methoxyphenoxy High lipophilicity, moderate solubility
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol C₁₆H₁₄N₂O₃ 282.30 Phenoxy, methoxy Lower MW, reduced steric hindrance
5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol C₁₈H₁₈N₂O₃ 310.35 4-Methoxyphenyl, methyl Enhanced steric bulk, potential metabolic stability
5-(Benzyloxy)-2-(1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol C₂₄H₁₉F₃N₂O₃ 440.43 Trifluoromethyl, methyl Electron-withdrawing CF₃ group, higher LogP
2-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]phenol C₁₅H₁₁FN₂O 254.26 Fluorophenyl Halogen substituent, potential halogen bonding

Key Comparative Analysis

Substituent Effects on Bioactivity The 2-methoxyphenoxy group in the target compound introduces ortho-substitution, which may enhance binding to hydrophobic enzyme pockets compared to para-substituted analogs (e.g., 4-methoxyphenyl in ). Trifluoromethyl groups (e.g., ) increase metabolic stability but reduce solubility due to strong electron-withdrawing effects, whereas the target compound’s benzyloxy group balances lipophilicity and moderate polarity .

Synthetic Accessibility The target compound’s synthesis shares methodologies with derivatives like 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, which employs potassium carbonate/DMF for etherification . However, benzyloxy protection may require additional steps compared to simpler methoxy derivatives .

Pharmacological Potential The phenolic hydroxyl group in the target compound allows for hydrogen bonding, akin to pyrazole-based COX-2 inhibitors (e.g., celecoxib) . In contrast, halogenated analogs (e.g., ) leverage halogen bonds for enhanced target affinity. Tetrazole-containing derivatives (e.g., ) exhibit improved solubility via ionizable groups, whereas the target compound’s non-ionizable substituents favor blood-brain barrier penetration .

Crystallographic and Structural Insights

  • Dihedral angles between the pyrazole and aromatic rings influence molecular planarity. For example, the target compound’s intramolecular hydrogen bonding (as seen in ) may enforce coplanarity, optimizing π-π stacking in enzyme active sites.

ADME Profiles

  • Higher molecular weight (388.42 vs. 254.26 in ) correlates with increased LogP, suggesting slower renal clearance but better tissue distribution. The benzyloxy group may also confer susceptibility to CYP450-mediated oxidation .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C23H20N2O4/c1-27-20-9-5-6-10-21(20)29-22-14-24-25-23(22)18-12-11-17(13-19(18)26)28-15-16-7-3-2-4-8-16/h2-14,26H,15H2,1H3,(H,24,25)

InChI Key

MGDWHDMEKYLLHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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